1-Benzoyl-1,2,3,4-tetrahydroquinoline
Description
Contextualization within N-Acylated Tetrahydroquinoline Chemistry
1-Benzoyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline where a benzoyl group is attached to the nitrogen atom. This N-acylation significantly influences the chemical and physical properties of the parent tetrahydroquinoline molecule. The introduction of the electron-withdrawing benzoyl group modifies the electron density of the nitrogen atom, thereby affecting its nucleophilicity and basicity. This modification is a key aspect of the chemistry of N-acylated tetrahydroquinolines, influencing their reactivity in various organic transformations. The benzoyl group can also serve as a protecting group for the nitrogen atom, which can be removed under specific conditions to regenerate the secondary amine functionality.
Significance of the Tetrahydroquinoline Scaffold in Contemporary Organic Synthesis
The 1,2,3,4-tetrahydroquinoline (B108954) core is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.net This structural motif is present in a wide array of biologically active compounds and pharmaceutical agents. Tetrahydroquinoline derivatives have been shown to exhibit a broad spectrum of pharmacological activities. mdpi.com Consequently, the development of synthetic methodologies for the construction and functionalization of the tetrahydroquinoline skeleton is an active area of research in organic synthesis. organic-chemistry.orgnih.gov The versatility of the tetrahydroquinoline scaffold makes it a valuable building block for the creation of complex molecular architectures.
Historical Development and Evolution of Benzoyl-Substituted Tetrahydroquinoline Research
Research into tetrahydroquinoline and its derivatives has a long history, with initial studies focusing on the reduction of quinoline (B57606). wikipedia.org The development of methods for the N-functionalization of the tetrahydroquinoline ring, including N-acylation, followed as chemists sought to modify the properties and reactivity of this heterocyclic system. The use of the benzoyl group as a protecting group for amines has been a common strategy in organic synthesis for many years. Early research likely focused on the synthesis of this compound as a simple, stable derivative for further chemical exploration. Over time, research has evolved to investigate the specific reactivity of the N-benzoyl group and its influence on the tetrahydroquinoline ring, as well as the application of this compound as an intermediate in the synthesis of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBQABUYWIZVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288000 | |
| Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-38-9 | |
| Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzoyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives
Classical and Contemporary Synthetic Routes to N-Benzoylated Tetrahydroquinolines
The synthesis of N-benzoylated tetrahydroquinolines can be broadly categorized into two main strategies: the direct acylation of a pre-existing tetrahydroquinoline ring and the de novo construction of the tetrahydroquinoline framework with simultaneous or subsequent N-benzoylation.
Direct N-Acylation Approaches
The most straightforward method for the synthesis of 1-benzoyl-1,2,3,4-tetrahydroquinoline involves the direct N-acylation of 1,2,3,4-tetrahydroquinoline (B108954). This approach is widely employed due to the commercial availability of the starting materials and the generally high efficiency of the acylation reaction.
The reaction of 1,2,3,4-tetrahydroquinoline with benzoyl chloride is a classic example of the Schotten-Baumann reaction, a well-established method for the synthesis of amides from amines and acid chlorides. byjus.comchemistnotes.comwikipedia.orgorganic-chemistry.org This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the tetrahydroquinoline attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide product and hydrochloric acid. chemistnotes.com
A typical procedure involves the gradual addition of benzoyl chloride to a solution of 1,2,3,4-tetrahydroquinoline in the presence of an aqueous base, such as sodium hydroxide (B78521). chemistnotes.com The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. byjus.comorganic-chemistry.org
| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |
| 1,2,3,4-Tetrahydroquinoline | Benzoyl Chloride | Triethylamine (B128534) | Dichloromethane (B109758) | 95% | chemicalbook.com |
| Aniline (B41778) | Benzoyl Chloride | 10% aq. NaOH | Water | High | chemistnotes.com |
| Benzylamine | Acetyl Chloride | Aqueous Base | Dichloromethane/Water | - | wikipedia.org |
The choice of base and solvent system can significantly impact the efficiency of the N-benzoylation reaction. Common bases employed include aqueous sodium hydroxide, pyridine (B92270), and triethylamine. byjus.comscispace.com While triethylamine is a stronger base than pyridine, studies have shown that pyridine can be a more effective catalyst in some acylation reactions. jocpr.comresearchgate.net This is attributed to pyridine's ability to form a highly reactive acylpyridinium intermediate. However, other research indicates that triethylamine can provide higher yields in certain benzoylation reactions due to the inductive effect of its ethyl groups. scispace.com
The Schotten-Baumann reaction is often carried out in a two-phase system, typically consisting of water and a non-polar organic solvent like dichloromethane. wikipedia.orglscollege.ac.in This allows for the base to remain in the aqueous phase to neutralize the generated acid, while the reactants and the product are soluble in the organic phase. wikipedia.org Interestingly, some N-acylation reactions have been shown to proceed efficiently under solvent-free conditions, offering a more environmentally friendly approach. researchgate.net
| Base | Solvent | Key Observation | Reference |
| Triethylamine | Dichloromethane | High yield (95%) for N-benzoylation of 1,2,3,4-tetrahydroquinoline. | chemicalbook.com |
| Pyridine vs. Triethylamine | - | Pyridine can be more effective due to the formation of a reactive intermediate, though triethylamine can give higher yields in some cases. | scispace.comjocpr.com |
| Aqueous NaOH | Water/Organic Solvent | Classic Schotten-Baumann conditions for efficient acylation. | chemistnotes.comwikipedia.org |
| - | Solvent-free | Efficient reduction of quinolines to tetrahydroquinolines has been achieved under solvent-free conditions, suggesting the potential for solvent-free N-acylation. | researchgate.net |
Strategies Involving De Novo Tetrahydroquinoline Ring Formation with Concurrent N-Benzoylation
An alternative to direct acylation is the construction of the tetrahydroquinoline ring from acyclic precursors in a manner that allows for the incorporation of the N-benzoyl group during the cyclization process or in a subsequent step. This approach offers the advantage of building molecular complexity and introducing various substituents on the heterocyclic ring.
Cascade and domino reactions have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. mdpi.com The Povarov reaction, a type of imine Diels-Alder reaction, is a notable example that can be employed for the synthesis of tetrahydroquinolines. beilstein-journals.orgnih.govresearchgate.net In a domino Povarov reaction, an arylamine, an aldehyde, and an alkene can react in a one-pot process to generate a substituted tetrahydroquinoline. nih.gov The reaction proceeds through the in-situ formation of an N-aryl aldimine, which then undergoes a [4+2] cycloaddition with the alkene, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring. nih.gov While this method does not directly install an N-benzoyl group, the resulting N-aryl tetrahydroquinoline can be subsequently de-arylated and then benzoylated.
N-heterocyclic carbene (NHC)-catalyzed cascade reactions have also been developed for the stereoselective synthesis of functionalized tetrahydroquinolines. nih.gov These reactions can create multiple stereogenic centers with high diastereo- and enantioselectivity. nih.gov
| Reaction Type | Key Features | Reference |
| Domino Povarov Reaction | One-pot, three-component synthesis of substituted tetrahydroquinolines. | beilstein-journals.orgnih.govresearchgate.net |
| N-Heterocyclic Carbene-Catalyzed Cascade | Stereoselective synthesis of chiral functionalized tetrahydroquinolines. | nih.gov |
Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. Copper-catalyzed C-H activation has been explored for the synthesis of dihydroquinolinones from isocyanides and O-benzoyl hydroxylamines, showcasing a cascade process involving isocyanide insertion, Mumm-type rearrangement, and intramolecular nucleophilic substitution. nih.gov
Palladium-catalyzed reactions, such as the intramolecular Heck reaction, are widely used for the construction of carbo- and heterocyclic rings. nih.govchim.itprinceton.eduthieme-connect.de This reaction involves the palladium(0)-catalyzed cyclization of an aryl or vinyl halide onto a tethered alkene. chim.itthieme-connect.de This methodology can be applied to the synthesis of tetrahydroquinolines, and subsequent N-benzoylation would yield the desired product. researchgate.net Palladium-catalyzed cascade reactions for the synthesis of quinoline (B57606) derivatives have also been reported. nih.gov
Nickel-catalyzed cyclization reactions have also been developed for the synthesis of various nitrogen-containing heterocycles, including dihydrocyclobuta[c]quinolin-3-ones and benzo[b]azocin-2-ones from 1,7-enynes. rsc.org These methods provide access to diverse quinoline-based scaffolds that can be further functionalized.
| Metal Catalyst | Reaction Type | Application | Reference |
| Copper | C-H Activation/Cascade | Synthesis of dihydroquinolinones. | nih.gov |
| Palladium | Intramolecular Heck Reaction | Construction of heterocyclic rings, applicable to tetrahydroquinoline synthesis. | nih.govchim.itprinceton.eduthieme-connect.deresearchgate.net |
| Palladium | Cascade Cycloannulation | Synthesis of various azaheterocycles including tetrahydroquinoline derivatives. | researchgate.net |
| Nickel | Cyclization of 1,7-enynes | Synthesis of quinoline-based polycyclic compounds. | rsc.org |
| Nickel | Enantioselective Cyclization | Synthesis of chiral N-heterocycles. | nih.gov |
Reductive Cyclization and Amination Sequences
Reductive cyclization and amination sequences represent a powerful and convergent approach to the synthesis of 1-benzoyl-1,2,3,4-tetrahydroquinolines. These methods often begin with precursors that already contain the majority of the atoms required for the final heterocyclic ring system.
A notable strategy involves a domino reduction-reductive amination sequence starting from 2-nitroarylketones or aldehydes. nih.gov In this approach, a catalytic reduction of the nitro group leads to the in situ formation of an aniline derivative. nih.gov This is followed by an intramolecular condensation with a pendant carbonyl group to form a cyclic imine, which is then further reduced to yield the tetrahydroquinoline core. nih.gov This process is highly efficient, often proceeding in high yields of 93-98%. nih.gov
The versatility of this method allows for the synthesis of various substituted tetrahydroquinolines. For instance, the application of this strategy to the ring closure of specific precursors can lead to the formation of angular tricyclic ring structures. nih.gov However, the diastereoselectivity of such cyclizations can be influenced by the conformational flexibility of the substrate and may be pressure-dependent. nih.gov
Reductive amination can also be achieved through various reducing agents, with sodium borohydride (B1222165) derivatives being common choices. youtube.com The reaction proceeds through the formation of an imine intermediate from a carbonyl compound and an amine, which is then reduced. wikipedia.org This method is widely used due to its mild reaction conditions. wikipedia.orgorganic-chemistry.org
| Starting Material | Key Transformation | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|
| 2-Nitroarylketones/aldehydes | Domino reduction-reductive amination | 5% Pd/C, H₂ | 93-98% | nih.gov |
| Aldehydes/Ketones and Amines | Reductive Amination | NaBH₃CN | Not specified | youtube.com |
Radical-Mediated Annulation and Cycloaddition Reactions
Radical-mediated annulation and cycloaddition reactions offer unique pathways to construct the this compound framework, often enabling the formation of complex structures under mild conditions.
Radical-Mediated Annulation:
One innovative approach involves the ground state radical-mediated intramolecular C–H amination. nih.gov This method has been successfully applied to the synthesis of 1-methyl-1,2,3,4-tetrahydroquinolines from N-2,4-dinitrophenoxy derivatives of arylpropylamines. nih.gov The reaction is facilitated by a ruthenium complex, which, interestingly, is effective in its ground state, obviating the need for photoactivation. nih.gov This process generates aminium radicals that undergo rapid cyclization to afford the tetrahydroquinoline products in moderate to excellent yields (42–95%). nih.gov
Another example of a radical-mediated process is the metal-mediated heterocyclization of aryl azides. nih.gov This reaction proceeds through the formation of an iron-nitrene complex, which then abstracts a side-chain γ-hydrogen to generate a benzylic radical. nih.gov Subsequent cyclization of this radical intermediate leads to the formation of 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). nih.gov
Cycloaddition Reactions:
The Povarov reaction, a formal [4+2] inverse electron demand aza-Diels-Alder reaction, stands out as a versatile method for synthesizing highly functionalized tetrahydroquinolines. nih.govchem-station.com This reaction typically involves the condensation of an aromatic imine with an electron-rich olefin. nih.gov The development of a one-pot, multi-component version of the Povarov reaction, where anilines, aldehydes, and alkenes react in the presence of a Lewis acid catalyst, has significantly enhanced its utility and accessibility. eurekaselect.com This approach allows for the creation of diverse substitution patterns on the tetrahydroquinoline ring. nih.goveurekaselect.com
Furthermore, diastereoselective aza-Diels-Alder reactions have been developed to synthesize highly substituted tetrahydroquinolines with all-carbon quaternary centers. researchgate.net These reactions can proceed in an in situ fashion, generating the reactive intermediates under the reaction conditions. researchgate.net
| Reaction Type | Key Intermediates | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|
| Radical-mediated intramolecular C–H amination | Aminium radicals | Ru(bpy)₃Cl₂ | 42-95% | nih.gov |
| Metal-mediated heterocyclization | Benzylic radical | [Fe(III)(F₂₀TPP)Cl] | 72-81% | nih.gov |
| Povarov Reaction (Aza-Diels-Alder) | Aromatic imine and electron-rich olefin | Lewis acids (e.g., FeCl₃) | Good to excellent | nih.govresearchgate.net |
Advanced Methodologies for Highly Substituted 1-Benzoyl-1,2,3,4-tetrahydroquinolines
The synthesis of highly substituted 1-benzoyl-1,2,3,4-tetrahydroquinolines often requires advanced methodologies that allow for precise control over the placement of functional groups and the stereochemical outcome of the reaction.
Regioselective Synthesis Strategies
Regioselectivity is crucial when constructing complex molecules with specific substitution patterns. The Povarov reaction, for example, offers a degree of regiocontrol based on the nature of the reactants. researchgate.netbohrium.com By carefully selecting the aniline, aldehyde, and electron-rich alkene components, the substitution pattern on the resulting tetrahydroquinoline can be directed. eurekaselect.com
A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes provides a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines. frontiersin.org This strategy proceeds under mild conditions and demonstrates excellent diastereoselectivity, ensuring a high degree of regiocontrol in the formation of the product. frontiersin.org The reaction exhibits broad functional group tolerance, making it a valuable tool for accessing a wide range of highly substituted derivatives. frontiersin.org
Stereoselective and Enantioselective Approaches
The development of stereoselective and enantioselective methods for the synthesis of 1-benzoyl-1,2,3,4-tetrahydroquinolines is of significant interest due to the importance of chirality in biologically active molecules.
One powerful approach is the palladium-catalyzed enantioselective alkene carboamination reaction. nih.govrsc.org This method allows for the synthesis of tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.gov A catalyst composed of Pd₂(dba)₃ and (S)-Siphos-PE has proven effective in these transformations, which generate both a C-N and a C-C bond, along with a stereocenter, in a single step. nih.gov
Asymmetric hydrogenation is another key strategy. Highly enantioselective rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates can produce intermediates that are then converted into tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov
Furthermore, biocatalysis offers a green and highly selective alternative. A cascade biocatalysis system using Rhodococcus equi ZMU-LK19 has been developed for the asymmetric hydroxylation and diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines. rsc.org This enzymatic process yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with outstanding diastereomeric ratios (99:1 dr) and enantiomeric excesses (>99% ee). rsc.org
| Methodology | Catalyst/Enzyme | Key Features | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Alkene Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | Forms quaternary stereocenters | High | nih.govrsc.org |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Rhodium catalyst | Hydrogenation of o-nitrocinnamyl substrates | >98% | nih.gov |
| Biocatalytic Asymmetric Hydroxylation/Oxidation | Rhodococcus equi ZMU-LK19 | Sequential enzymatic reactions | >99% | rsc.org |
Optimization of Reaction Conditions and Process Parameters
The efficiency and outcome of the synthesis of this compound can be significantly influenced by various reaction parameters. Careful optimization of these conditions is essential for maximizing yield and purity.
Effect of Reaction Temperature and Duration
Reaction temperature and duration are critical parameters that must be controlled to achieve optimal results. For instance, in the synthesis of N-phenethyl-benzamide, a precursor to a related tetrahydroisoquinoline, a reaction temperature of 25°C for a duration of 6 hours was employed. google.com Another procedure for the synthesis of amides, which can be analogous to the formation of this compound from 1,2,3,4-tetrahydroquinoline and benzoyl chloride, was conducted at room temperature for 3 hours. chemicalbook.com
In a study on the Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines, it was found that the best conditions involved stirring the reaction mixture at -10°C, followed by the addition of the dihydroisoquinoline at -80°C. researchgate.net These examples highlight that the optimal temperature can vary significantly depending on the specific reaction and reagents involved. Lower temperatures are often employed to control selectivity and minimize side reactions.
The reaction time is also a crucial factor. While some reactions, like the cyclization of certain ketoamides, can be completed in as little as 30 minutes at room temperature, nih.gov others may require several hours to reach completion. google.comchemicalbook.com Insufficient reaction time can lead to incomplete conversion, while excessively long durations may result in the formation of degradation products. Therefore, monitoring the reaction progress, often by techniques such as thin-layer chromatography (TLC), is essential to determine the optimal reaction time.
| Reaction | Temperature | Duration | Reference |
|---|---|---|---|
| Synthesis of N-phenethyl-benzamide | 25°C | 6 hours | google.com |
| General amide synthesis | Room Temperature | 3 hours | chemicalbook.com |
| Cyclization of hydroxyamides | Room Temperature | 30 minutes | nih.gov |
| Grignard addition to 3,4-dihydroisoquinoline | -10°C to -80°C | Not specified | researchgate.net |
Stoichiometric Ratio Optimization
The efficiency and yield of the N-benzoylation of 1,2,3,4-tetrahydroquinoline are highly dependent on the molar ratios of the reactants and reagents. The primary reactants are the nucleophilic amine (1,2,3,4-tetrahydroquinoline) and the electrophilic acylating agent (e.g., benzoyl chloride or benzoic acid). A base is also a critical component, serving to neutralize the acidic byproduct (HCl) generated when using an acyl chloride, or to facilitate activation when using a carboxylic acid. byjus.comchemicalbook.com
The key considerations for stoichiometric optimization include:
Acylating Agent: A slight excess of the benzoylating agent (typically 1.0 to 1.3 equivalents relative to the amine) is often employed to ensure the complete conversion of the starting amine. However, a large excess should be avoided as it can lead to purification challenges and potential side reactions, including hydrolysis of the acylating agent, particularly in aqueous media. cam.ac.uk
Base: The base must be present in at least a stoichiometric amount (1.0 equivalent) to neutralize the acid generated during the reaction. In practice, an excess of the base (ranging from 1.1 to 4.0 equivalents) is often used to maintain a sufficiently basic medium throughout the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it unreactive. byjus.comchemicalbook.com The choice of base can range from aqueous inorganic bases like sodium hydroxide in classical Schotten-Baumann conditions to organic bases like triethylamine or pyridine in anhydrous systems. lscollege.ac.inchemicalbook.com
Coupling Agents: When benzoic acid is used as the acylating agent instead of the more reactive benzoyl chloride, a coupling agent is required to activate the carboxylic acid. In such cases, the stoichiometry of the coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCDD), is critical. Typically, a slight excess (e.g., 1.05 equivalents) is used to ensure efficient amide bond formation. chemicalbook.com
The following table summarizes representative stoichiometric ratios reported for N-acylation reactions pertinent to the synthesis of this compound.
| Reactant/Reagent | Role | Typical Molar Ratio (relative to Amine) | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Nucleophile / Substrate | 1.0 | chemicalbook.com |
| Benzoyl Chloride | Acylating Agent | 1.0 - 3.0 | google.com |
| Benzoic Acid | Acylating Agent (with activator) | 1.0 | chemicalbook.com |
| Base (e.g., Triethylamine, NaOH) | Acid Scavenger / Catalyst | 1.0 - 5.0 | chemicalbook.comgoogle.com |
| Coupling Agent (e.g., DCDD) | Carboxylic Acid Activator | ~1.05 | chemicalbook.com |
Rational Selection of Reaction Solvents
The choice of solvent plays a crucial role in the synthesis of this compound, influencing reaction rates, yields, and the profile of side reactions. The selection is guided by the specific reaction conditions, particularly the choice of acylating agent and base. Two primary systems are commonly employed: two-phase aqueous/organic systems and single-phase anhydrous organic systems. wikipedia.orgcam.ac.uk
Two-Phase (Schotten-Baumann) Systems: Classical Schotten-Baumann conditions utilize a biphasic system composed of water and a water-immiscible organic solvent. wikipedia.orglscollege.ac.in
Aqueous Phase: Contains an inorganic base, such as sodium hydroxide or potassium carbonate, which serves to neutralize the hydrogen chloride byproduct. cam.ac.uk
Organic Phase: A solvent like dichloromethane, diethyl ether, or toluene (B28343) is used to dissolve the amine substrate (1,2,3,4-tetrahydroquinoline) and the resulting amide product. wikipedia.orggoogle.com The acyl chloride is also primarily located in this phase.
Single-Phase Anhydrous Systems: To circumvent the issue of acyl chloride hydrolysis, the reaction can be performed in a single-phase anhydrous organic solvent.
Solvents: Common choices include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or ethyl acetate (B1210297). chemicalbook.comcam.ac.uk
Base: An organic base, such as triethylamine or pyridine, is used as the acid scavenger. These bases are soluble in the organic medium. chemicalbook.com
This approach offers greater control and minimizes water-induced side reactions, but typically involves more expensive and less environmentally benign solvents and bases compared to the aqueous system. Research into optimizing Schotten-Baumann reactions has shown that in single-phase systems like THF or acetonitrile, higher flow rates in continuous reactors can improve yield, whereas the opposite is true for two-phase systems. cam.ac.uk
The following table outlines the characteristics of different solvent systems for this synthesis.
| Solvent System Type | Common Solvents | Typical Base | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Two-Phase (Aqueous/Organic) | Water + Dichloromethane, Diethyl Ether, or Toluene | NaOH, K₂CO₃ | Low cost, environmentally friendly reagents, easy separation. | Competitive hydrolysis of benzoyl chloride, potential for multiphase mixing issues. | wikipedia.orglscollege.ac.incam.ac.uk |
| Single-Phase (Anhydrous) | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile (MeCN) | Triethylamine (Et₃N), Pyridine | Minimizes hydrolysis, homogenous reaction, good control. | Higher cost of solvents and bases, potential for more complex workup. | chemicalbook.comcam.ac.uk |
Scalability and Industrial Production Considerations
Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. The traditional Schotten-Baumann approach, utilizing a two-phase aqueous system, is often favored for large-scale synthesis due to its use of inexpensive and readily available materials like water, sodium hydroxide, and toluene. cam.ac.uk
Key considerations for scalability include:
Reaction Control and Hydrolysis: The primary challenge in scaling up the two-phase Schotten-Baumann reaction is managing the competitive hydrolysis of benzoyl chloride. cam.ac.uk On a large scale, localized excesses of base or inefficient mixing can exacerbate this side reaction, reducing yield and generating benzoic acid as an impurity.
Process Intensification: To mitigate the issue of hydrolysis and improve efficiency, modern industrial processes increasingly turn to continuous flow chemistry. Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters. This enhanced control can significantly suppress the undesired hydrolysis of the acyl chloride, even when using aqueous systems, leading to higher yields and purity. cam.ac.uk
Solvent and Reagent Choice: For industrial applications, the selection of solvents and reagents is driven by cost, safety, and environmental regulations. While dichloromethane is a common lab solvent, its environmental and health concerns may lead to the selection of alternatives like toluene or ethyl acetate for larger scales. The use of highly corrosive or toxic reagents is generally avoided. google.com
The development of robust, high-yielding domino reactions for synthesizing tetrahydroquinoline cores is also an area of active research, as these methods can improve atom economy and reduce the number of unit operations, which are significant advantages in large-scale production. nih.gov
Chemical Reactivity and Functionalization of 1 Benzoyl 1,2,3,4 Tetrahydroquinoline
Reactivity Governing the N-Benzoyl Moiety
The N-benzoyl group, an amide, is characterized by a carbonyl group directly attached to the nitrogen atom of the tetrahydroquinoline ring. The reactivity of this moiety is dominated by the electrophilic nature of the carbonyl carbon.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. libretexts.org This reaction involves a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, this intermediate collapses, expelling the leaving group to form a new carbonyl compound. libretexts.orgmasterorganicchemistry.com
In the case of 1-Benzoyl-1,2,3,4-tetrahydroquinoline, the most common nucleophilic acyl substitution is hydrolysis, which leads to the cleavage of the N-benzoyl group. This reaction can be carried out under acidic or basic conditions to yield benzoic acid and 1,2,3,4-tetrahydroquinoline (B108954). Basic hydrolysis, often termed saponification, typically involves heating with a strong base like sodium hydroxide (B78521). masterorganicchemistry.com The reaction proceeds by the attack of a hydroxide ion on the amide carbonyl, followed by the elimination of the 1,2,3,4-tetrahydroquinolide anion, which is subsequently protonated.
Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. Consequently, forcing conditions such as prolonged heating are often required for their hydrolysis.
Table 1: Nucleophilic Acyl Substitution of this compound
| Reaction Type | Reagents | Products | Description |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | Aqueous NaOH, Heat | 1,2,3,4-Tetrahydroquinoline and Sodium Benzoate | Cleavage of the amide bond to regenerate the parent amine and the carboxylate salt. |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, Heat | 1,2,3,4-Tetrahydroquinolinium salt and Benzoic Acid | Cleavage of the amide bond under acidic conditions. The amine product is protonated. |
Transformations of the Tetrahydroquinoline Ring System
The tetrahydroquinoline ring system contains both an aromatic benzene (B151609) ring and a saturated heterocyclic portion, each with its own characteristic reactivity.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edulibretexts.org The N-acyl group of this compound influences the rate and regioselectivity of this reaction. The nitrogen atom, by donating its lone-pair electrons, acts as an activating group and an ortho, para-director. uci.edu Although the resonance delocalization of these electrons into the adjacent benzoyl carbonyl group moderates this activation, the directing effect remains.
Consequently, electrophiles are directed primarily to the para (C-6) and ortho (C-8) positions. The C-6 position is often favored for substitution due to reduced steric hindrance compared to the C-8 position, which is adjacent to the fused heterocyclic ring. A variety of substituents have been introduced at the 6-position of the tetrahydroquinoline ring in related compounds. nih.gov Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduyoutube.com
Table 2: Representative Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Typical Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Benzoyl-6-nitro-1,2,3,4-tetrahydroquinoline |
| Bromination | Br₂, FeBr₃ | 1-Benzoyl-6-bromo-1,2,3,4-tetrahydroquinoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Benzoyl-6-acyl-1,2,3,4-tetrahydroquinoline |
The tetrahydroquinoline ring is susceptible to oxidation, which can lead to dehydrogenation. The specific outcome depends on the oxidant and reaction conditions. Aerobic oxidation, sometimes facilitated by catalysts like nickel oxide or manganese oxides, can convert the parent 1,2,3,4-tetrahydroquinoline into quinoline (B57606) or 3,4-dihydroquinoline. researchgate.net This process involves the removal of hydrogen atoms, resulting in the formation of a more unsaturated, aromatic system. For N-substituted tetrahydroisoquinolines, oxidation to the corresponding 3,4-dihydroisoquinolines has also been demonstrated using systems like CuCl₂-O₂. clockss.org
Another potential site of oxidation in this compound is the benzylic C-4 position. Oxidation at this position could potentially yield a 1-benzoyl-3,4-dihydro-2(1H)-quinolinone derivative. The N-benzoyl group, being electron-withdrawing, may influence the reactivity of the ring toward oxidation compared to the unsubstituted parent amine.
The N-benzoyl group itself can be the target of reduction. The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 1-Benzyl-1,2,3,4-tetrahydroquinoline. This transformation is a valuable synthetic tool for creating N-benzyl derivatives, which are important building blocks in medicinal chemistry. This reduction effectively removes the carbonyl functionality while retaining the carbon skeleton of the original benzoyl group.
Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. The amide group in this compound can serve as a directing group in metal-catalyzed C-H activation/functionalization reactions. The oxygen atom of the carbonyl can coordinate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), directing the functionalization to a nearby C-H bond.
In this molecule, the most likely site for directed C-H functionalization is the C-8 position of the tetrahydroquinoline ring, which is ortho to the nitrogen atom. This strategy allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, providing a powerful route for the diversification of the tetrahydroquinoline scaffold. This approach is highly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies, as demonstrated by the synthesis of libraries of substituted cis-1-benzoyl-tetrahydroquinolines for biological screening. nih.gov
Table 3: Potential C-H Functionalization of this compound
| Reaction Type | Catalyst/Reagents | Position Functionalized | Potential Products |
|---|---|---|---|
| Directed C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | C-8 | 1-Benzoyl-8-aryl-1,2,3,4-tetrahydroquinoline |
| Directed C-H Alkylation | Rh(III) or Ru(II) catalyst, Alkene/Alkyne | C-8 | 1-Benzoyl-8-alkyl-1,2,3,4-tetrahydroquinoline |
N-H Bond Functionalization Strategies
While this compound itself does not possess an N-H bond for direct functionalization, the precursor 1,2,3,4-tetrahydroquinoline is readily available for a variety of N-H functionalization strategies prior to the introduction of the benzoyl group. These strategies are crucial for creating a diverse range of N-substituted tetrahydroquinolines, which can then be benzoylated. Common N-H functionalization strategies for the parent tetrahydroquinoline include N-arylation and N-alkylation.
For instance, the Buchwald-Hartwig amination allows for the N-arylation of 1,2,3,4-tetrahydroquinoline with aryl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. Similarly, N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These N-functionalized tetrahydroquinolines can subsequently be treated with benzoyl chloride to yield a wide array of N-benzoyl-N-substituted-1,2,3,4-tetrahydroquinoline derivatives.
Research into the N-arylation of related heterocycles, such as 1-(indol-3-yl)-tetrahydroisoquinolines, has demonstrated the utility of copper and iron salts as catalysts for regioselective N-arylation, offering alternative and potentially more economical methods compared to palladium catalysis. nih.gov These approaches could likely be adapted for the N-arylation of 1,2,3,4-tetrahydroquinoline before the benzoylation step.
Lithiation and Subsequent Electrophilic Quenching/Alkylation
The presence of the N-benzoyl group in this compound significantly influences the acidity of the protons at the C2 and C8 positions. The electron-withdrawing nature of the benzoyl group, coupled with the potential for chelation with the lithium cation, can direct deprotonation to these positions. This directed metalation opens up pathways for the introduction of various electrophiles.
Studies on analogous N-acyl tetrahydroisoquinolines have shown that lithiation followed by electrophilic quenching is a viable strategy for C-C bond formation. researchgate.netwhiterose.ac.uk For this compound, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would likely generate a lithiated intermediate. This organolithium species can then react with a range of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce new substituents onto the tetrahydroquinoline core.
The regioselectivity of the lithiation (C2 vs. C8) can be influenced by factors such as the solvent, temperature, and the nature of the base. In similar systems, such as N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, lithiation has been shown to occur efficiently at the 2-position. nih.govnih.gov Trapping this organolithium intermediate with various electrophiles leads to the formation of 2-substituted products. nih.govnih.gov A similar outcome could be anticipated for this compound, providing a route to 2-functionalized derivatives.
Table 1: Potential Electrophiles for Quenching Lithiated this compound
| Electrophile | Potential Product |
| Methyl iodide | 2-Methyl-1-benzoyl-1,2,3,4-tetrahydroquinoline |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1-benzoyl-1,2,3,4-tetrahydroquinoline |
| Acetone | 2-(2-Hydroxypropan-2-yl)-1-benzoyl-1,2,3,4-tetrahydroquinoline |
| Carbon dioxide | This compound-2-carboxylic acid |
| Deuterium oxide | 2-Deuterio-1-benzoyl-1,2,3,4-tetrahydroquinoline |
Transition Metal-Catalyzed Functionalizations (e.g., Ruthenium-Catalyzed Dehydrogenative β-Benzylation)
Transition metal catalysis offers a powerful platform for the functionalization of the this compound scaffold. A notable example is the ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes. nih.gov This reaction, which utilizes [RuCl2(p-cymene)]2 as a catalyst and O2 as a green oxidant, allows for the direct introduction of a benzyl (B1604629) group at the β-position (C3) of the tetrahydroquinoline ring. nih.gov Mechanistic studies suggest that the reaction proceeds through a monodehydrogenation-triggered β-benzylation pathway. nih.gov While this specific example uses N-substituted tetrahydroquinolines, the methodology could potentially be adapted for this compound.
Other transition metals, such as palladium, rhodium, and iridium, are also known to catalyze a variety of C-H activation and functionalization reactions. These could be explored for the selective derivatization of the this compound core at various positions. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at the C8 position, guided by the benzoyl group.
Table 2: Example of Ruthenium-Catalyzed Dehydrogenative β-Benzylation
| Substrate | Aryl Aldehyde | Catalyst | Oxidant | Product |
| 1-Methyl-1,2,3,4-tetrahydroquinoline | Benzaldehyde | [RuCl2(p-cymene)]2 | O2 | 3-Benzyl-1-methyl-1,2-dihydroquinoline |
Note: The product is a dihydroquinoline due to the dehydrogenative nature of the reaction.
Cascade and Tandem Reactions for Complex Derivative Synthesis
Cascade and tandem reactions provide an efficient means to construct complex molecular architectures from simpler precursors in a single operation. For the synthesis of complex derivatives of this compound, one could envision multi-step sequences that are initiated on a pre-functionalized version of this scaffold.
For instance, a derivative of this compound bearing an appropriate functional group could undergo a domino reaction to build a new fused ring system. Domino reactions have been successfully employed for the synthesis of various tetrahydroquinoline derivatives. mdpi.com One such strategy involves a reduction or oxidation step followed by a cyclization. mdpi.com
A hypothetical cascade reaction could involve a this compound derivative with a side chain containing an electrophilic center. An intramolecular nucleophilic attack from a suitable position on the tetrahydroquinoline ring could initiate a cyclization cascade, leading to the formation of a polycyclic system. The Povarov reaction, a formal [4+2] cycloaddition, is a well-established method for synthesizing tetrahydroquinolines and could be adapted in a tandem fashion to build upon the this compound core. mdpi.com
Tandem catalysis approaches have also been developed for the synthesis of tetrahydroquinolines, often involving a sequence of reactions such as a 1,5-hydride transfer followed by cyclization. rsc.org By analogy, a suitably substituted this compound could be designed to participate in such a tandem sequence, leading to the rapid construction of complex, polycyclic derivatives.
Theoretical and Computational Studies of 1 Benzoyl 1,2,3,4 Tetrahydroquinoline
Molecular Orbital Analysis and Reactivity Prediction
The electronic structure data obtained from DFT or ab-initio calculations can be further analyzed to predict the chemical reactivity and stability of 1-Benzoyl-1,2,3,4-tetrahydroquinoline. This involves examining the molecule's orbitals and charge distribution.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilic character. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's electrophilic character, with a lower LUMO energy indicating a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. semanticscholar.org For this compound, the HOMO is typically localized on the electron-rich tetrahydroquinoline ring, while the LUMO may be centered on the electron-withdrawing benzoyl group. ukm.my
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds.
Understanding the distribution of atomic charges within a molecule is essential for predicting its electrostatic interactions and identifying reactive sites. Methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to assign partial charges to each atom in this compound.
These calculations typically reveal that the oxygen atom of the carbonyl group carries a significant negative charge, making it a likely site for electrophilic attack. The nitrogen atom will also have a partial negative charge, while the carbonyl carbon will be electropositive. The hydrogen atoms attached to the tetrahydroquinoline ring will carry small positive charges. This charge map, often visualized as a Molecular Electrostatic Potential (MEP) surface, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactivity. nih.gov
Prediction and Interpretation of Spectroscopic Properties
Theoretical and computational chemistry provide powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can gain insights into the molecule's vibrational modes, electronic structure, and the environment of its atomic nuclei, which aids in the analysis of experimental data. These computational approaches are often based on quantum mechanical principles, primarily Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.
Vibrational Spectra Simulation (FTIR, Raman)
Computational methods are widely used to simulate the vibrational spectra (Infrared and Raman) of organic molecules. nih.gov These simulations calculate the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks observed in experimental FTIR and Raman spectra. The process typically involves optimizing the molecule's geometry to find its lowest energy conformation, followed by a frequency calculation at the same level of theory. diva-portal.org
For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict its vibrational modes. nih.govnih.gov The calculated wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov
The simulated spectrum for this compound would be expected to show characteristic bands corresponding to its distinct functional groups. Key vibrational modes would include:
C=O Stretching: A strong absorption band from the benzoyl group's carbonyl stretch, typically predicted in the 1650-1700 cm⁻¹ region. diva-portal.org
C-H Stretching: Aromatic C-H stretches from both the quinoline (B57606) and benzoyl rings (above 3000 cm⁻¹) and aliphatic C-H stretches from the saturated portion of the tetrahydroquinoline ring (below 3000 cm⁻¹).
C=C Stretching: Vibrations corresponding to the aromatic rings, usually found in the 1400-1600 cm⁻¹ range.
C-N Stretching: Vibrations associated with the amide linkage and the tetrahydroquinoline ring.
The table below illustrates the type of data generated from a vibrational analysis, correlating predicted frequencies with their corresponding vibrational modes.
| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic Rings |
| ~2950-2850 | C-H stretch | Aliphatic CH₂ groups |
| ~1660 | C=O stretch | Benzoyl Amide |
| ~1600-1450 | C=C stretch | Aromatic Rings |
| ~1270 | C-N stretch | Amide |
Note: The values in this table are representative and based on typical ranges for the indicated functional groups.
NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts serve as a valuable aid in assigning experimental spectra and understanding the structural and electronic characteristics of a molecule. The most common method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. nih.gov
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. The process involves first optimizing the molecular geometry and then performing a GIAO calculation. The resulting absolute shielding values are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov
These calculations can help resolve ambiguities in complex spectra and provide insights into conformational preferences. For instance, the chemical shifts of the protons on the saturated tetrahydroquinoline ring are sensitive to the ring's conformation and the orientation of the N-benzoyl group. Comparing the calculated shifts for different possible conformers with experimental data can help identify the dominant conformation in solution. researchgate.net
The following table shows a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for key carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl (C=O) | 170.5 | 171.0 |
| Aromatic C (Quaternary) | 134.8 | 135.1 |
| Aromatic C-H | 128.9 | 128.7 |
| Aliphatic C (N-CH₂) | 44.5 | 44.1 |
| Aliphatic C (CH₂) | 28.5 | 28.8 |
Note: Experimental values are representative and taken from a related structure for illustrative purposes. rsc.org Predicted values are hypothetical examples of a typical calculation's output.
UV-Vis Absorption and Emission Spectra Prediction
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption (UV-Vis) and emission spectra of molecules. nih.gov These calculations provide information about the energies of electronic transitions between molecular orbitals, which correspond to the wavelengths of maximum absorbance (λ_max). eurjchem.com
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its chromophoric systems: the benzoyl group and the aromatic portion of the tetrahydroquinoline moiety. TD-DFT calculations can predict the key transitions, such as:
π → π* transitions: Occurring within the aromatic rings, typically resulting in strong absorption bands.
n → π* transitions: Involving the non-bonding electrons on the carbonyl oxygen, which are generally weaker than π → π* transitions. nih.gov
The calculations yield the excitation energies (which can be converted to wavelengths) and the oscillator strengths, which are proportional to the intensity of the absorption bands. By analyzing the molecular orbitals involved in each transition, one can assign the nature of the electronic excitation. Solvent effects are crucial for accurate predictions and are often included using continuum models. eurjchem.comrsc.org
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~320 | 0.05 | n → π* (C=O) |
| S₀ → S₂ | ~285 | 0.45 | π → π* (Quinoline) |
| S₀ → S₃ | ~250 | 0.60 | π → π* (Benzoyl) |
Note: The data in this table are hypothetical examples illustrating typical TD-DFT output for a molecule with similar chromophores.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the quantification of energy barriers, providing insights that are often difficult or impossible to obtain experimentally.
Transition State Characterization and Reaction Pathway Analysis
The study of a reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. A key goal is to locate the transition state (TS), which represents the maximum energy point along the minimum energy pathway. acs.org DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states.
A true transition state is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking or forming of a specific bond. Once a transition state is located and confirmed, the reaction pathway can be mapped out using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from the TS downhill to the connected reactant and product, confirming that the located TS is the correct one for the reaction of interest.
For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amide group, these methods could be used to:
Determine whether a reaction proceeds through a stepwise or concerted mechanism.
Calculate the activation energy (the energy difference between the reactant and the transition state), which relates to the reaction rate.
Explain the regioselectivity or stereoselectivity of a reaction by comparing the activation energies of different possible pathways.
Modeling Solvent Effects (e.g., Polarizable Continuum Models)
Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models must account for these effects to provide realistic results. Solvent effects can be modeled using two main approaches: explicit and implicit models.
Explicit models involve including a number of individual solvent molecules in the calculation. While this provides a detailed picture of specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive. rsc.org
A more common and computationally efficient approach is the use of implicit solvation models, such as Polarizable Continuum Models (PCM). rsc.org The Integral Equation Formalism PCM (IEFPCM) is a widely used variant. eurjchem.com In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated. This method effectively captures the bulk electrostatic effects of the solvent on the energies of reactants, products, and transition states, often leading to significantly improved accuracy in predicted reaction barriers and spectroscopic properties. eurjchem.com
Kinetic and Thermodynamic Parameters of Transformations
No specific studies detailing the kinetic and thermodynamic parameters (such as rate constants, activation energies, or enthalpy and entropy of reaction) for transformations involving this compound were identified in the searched scientific literature. While the transformation of the unsubstituted 1,2,3,4-tetrahydroquinoline (B108954) has been investigated, for instance in hydrodenitrogenation reactions, this data is not applicable to the N-benzoyl derivative.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics simulations specifically for this compound have not been extensively reported. The conformation of the tetrahydroquinoline ring and the rotational barrier around the N-C(O) amide bond are critical to its structure but have not been quantitatively determined.
For the parent compound, 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations combined with microwave spectroscopy have identified four stable conformers (two pairs of enantiomers). rsc.org These studies indicate a low energy barrier of approximately 104 cm⁻¹ for the interconversion between the non-equivalent conformers, allowing for conformational cooling to the most stable form. rsc.org However, the introduction of the bulky and electronically complex benzoyl group would fundamentally change the conformational landscape. The amide bond introduces significant rotational barriers and the potential for different stable rotamers (E/Z isomers), which would interact sterically and electronically with the tetrahydroquinoline ring system. Without specific computational or experimental studies on the target molecule, a detailed and accurate analysis is not possible.
Similarly, while molecular dynamics simulations have been employed to study other tetrahydroquinoline derivatives in the context of their interactions with biological targets, no such simulations focused on the intrinsic conformational dynamics of this compound were found. nih.govmdpi.com
Due to the absence of specific data for this compound in the scientific literature, a detailed article that strictly adheres to the requested outline cannot be generated at this time.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Key Synthetic Building Block for Complex Architectures
1-Benzoyl-1,2,3,4-tetrahydroquinoline functions as a pivotal building block in the assembly of intricate molecular designs. The tetrahydroquinoline nucleus is a prevalent core structure in a vast number of biologically active compounds and natural products. nih.gov The presence of the benzoyl group on the nitrogen atom modulates the electronic properties of the heterocyclic ring, allowing for controlled and selective chemical transformations. This strategic placement facilitates the introduction of various substituents onto the tetrahydroquinoline scaffold.
For instance, libraries of substituted cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines have been prepared to explore structure-activity relationships in biological systems. nih.gov In these syntheses, the core structure, protected and activated by the benzoyl group, allows for systematic modifications at other positions of the molecule. nih.gov The ability to functionalize the scaffold in a predictable manner is crucial for building complex molecules with desired stereochemistry and functionality.
Intermediate in the Synthesis of Value-Added Chemicals
The role of this compound as a stable intermediate is critical in the synthesis of high-value chemicals, particularly in the pharmaceutical sector. The benzoyl group can be readily removed under specific conditions to yield the free secondary amine of the tetrahydroquinoline ring, which can then participate in further reactions. This "protecting group" strategy is fundamental in multi-step organic synthesis.
Research has shown that N-acylated tetrahydroquinoline derivatives can be precursors to compounds with significant biological activities. nih.gov The 1,2,3,4-tetrahydroquinoline (B108954) framework is a key structural motif in a variety of synthetic pharmaceuticals, including the antiarrhythmic drug Nicainoprol, the schistosomicide Oxamniquine, and the antiviral antibiotic Virantmycin. nih.gov The synthesis of these and other related therapeutic agents often involves intermediates where the nitrogen atom of the heterocyclic core is protected, for which the benzoyl group is a suitable candidate. For example, related N-benzoyl-tetrahydroisoquinolines have been used as intermediates where the benzoyl group is later hydrolyzed to produce compounds with potential antibacterial activity. researchgate.net
| Pharmaceutical Agent | Therapeutic Class | Significance of Tetrahydroquinoline Core |
|---|---|---|
| Nicainoprol | Antiarrhythmic | Forms the central scaffold of the drug molecule. nih.gov |
| Oxamniquine | Anthelmintic (Schistosomicide) | Constitutes the core heterocyclic system responsible for its biological activity. nih.gov |
| Virantmycin | Antiviral/Antifungal Antibiotic | The tetrahydroquinoline moiety is integral to its molecular structure and function. nih.gov |
Development and Refinement of Novel Synthetic Methodologies and Reagents
The synthesis and manipulation of this compound have contributed to the evolution of synthetic organic chemistry. The preparation of this amide itself showcases various modern coupling techniques. One efficient method involves the reaction of 1,2,3,4-tetrahydroquinoline with benzoyl chloride. chemicalbook.com More advanced procedures utilize novel reagents to achieve this transformation under mild conditions. For example, a chemoselective amidation has been reported using 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as a coupling agent in the presence of triethylamine (B128534), affording the product in high yield. chemicalbook.com
Furthermore, the reactivity of the N-acylated tetrahydroquinoline system has been exploited in the development of new synthetic pathways. Domino reactions, which involve multiple bond-forming events in a single operation, have emerged as a powerful strategy for efficiently constructing tetrahydroquinoline derivatives. nih.gov The stability and predictable reactivity of substrates like this compound are essential for the successful design and implementation of such complex reaction cascades.
Contribution to the Broader Field of Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in chemistry, biology, and medicine. The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govsemanticscholar.org
This compound serves as a model compound for studying the chemical properties of N-acylated benzo-fused nitrogen heterocycles. The benzoyl group significantly influences the conformation and reactivity of the six-membered heterocyclic ring. It withdraws electron density from the nitrogen atom, making the lone pair less available for donation and altering the nucleophilicity and basicity of the molecule compared to its non-acylated counterpart. This electronic modulation is a fundamental concept in heterocyclic chemistry and has profound implications for the molecule's behavior in chemical reactions and biological interactions. The study of such derivatives enhances the understanding of structure-property relationships within this important class of compounds. semanticscholar.org
Precursor for Scaffold Diverse Libraries in Chemical Biology Research
In the field of chemical biology and drug discovery, the generation of compound libraries with high structural diversity is essential for identifying new bioactive molecules. This compound and its derivatives are excellent starting points for creating such libraries. nsf.gov The tetrahydroquinoline core provides a rigid three-dimensional scaffold that can be decorated with various functional groups at multiple positions.
Researchers have synthesized libraries based on this scaffold to screen for a range of biological activities. For example, a library of cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines was prepared and assayed for its ability to control gene expression. nih.gov Similarly, other research efforts have focused on designing and synthesizing novel series of 1,2,3,4-tetrahydroquinoline derivatives to identify potent inhibitors of the NF-κB signaling pathway, which is implicated in cancer and inflammatory diseases. nih.gov The use of the 1-benzoyl precursor allows for a modular approach, where different benzoyl chlorides and substituted tetrahydroquinolines can be combined to rapidly generate a large number of distinct compounds for high-throughput screening. semanticscholar.orgnsf.gov
| Library Focus | Precursor Scaffold Principle | Therapeutic/Research Area | Reference |
|---|---|---|---|
| Gene Expression Control | Substituted cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines | Ecdysone responsive systems | nih.gov |
| NF-κB Inhibition | Novel derivatives of 1,2,3,4-tetrahydroquinolines | Anticancer and anti-inflammatory agents | nih.gov |
| Epigenetic Targets | Photochemically synthesized tetrahydroquinoline cores | Epigenetic chemical probes | nsf.gov |
| Antiparasitic Activity | 1-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives | Antiprotozoal drug discovery | semanticscholar.org |
Q & A
Q. Table 1. Catalyst Performance Comparison
Q. Table 2. Structural Features of Sulfonated Derivatives
| Derivative | Conformation | Bond Angle at N (°) | Hydrogen Bonding Motif | Reference |
|---|---|---|---|---|
| 1-Benzylsulfonyl | Half-chair | 354.61 | C(8) chain along [100] | |
| 1-Tosyl | Half-chair | 347.9 | C(4) chain along [010] | |
| 1-Methanesulfonyl | Half-chair | 350.2 | Layered (001) sheets |
Key Considerations for Experimental Design
- Catalyst Selection : Prioritize recyclable systems (ionic liquids, single-atom catalysts) to align with green chemistry principles .
- Isomer Analysis : Combine XRD with dynamic NMR to track conformational changes under varying temperatures .
- Thermal Stability Testing : Use TGA/DSC to evaluate additive performance in high-energy fuels, correlating with radical-trapping efficiency .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
